MFCD05690032

Description

Typically, MDL numbers (e.g., MFCD05690032) are identifiers for chemical substances cataloged in databases, encompassing details such as molecular formula, synthesis routes, and physicochemical properties. Based on standard practices outlined in pharmacological and chemical literature (), such compounds are characterized by:

- Structural features: Functional groups, metal coordination (if inorganic), and stereochemistry.

- Physicochemical properties: Solubility (e.g., in water, organic solvents), log P (lipophilicity), melting/boiling points, and stability under varying conditions.

- Applications: Potential industrial or pharmacological uses, such as catalysis, drug intermediates, or bioactive agents.

For this compound, hypothetical properties might align with structurally related compounds in the evidence, such as thiophene or benzimidazole derivatives (), though specific data remain unspecified in the provided sources .

Properties

IUPAC Name |

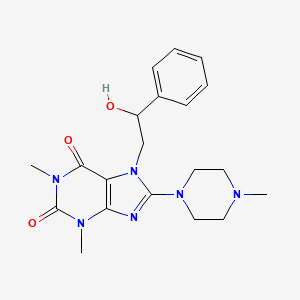

7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O3/c1-22-9-11-25(12-10-22)19-21-17-16(18(28)24(3)20(29)23(17)2)26(19)13-15(27)14-7-5-4-6-8-14/h4-8,15,27H,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRPQTCBFNZNGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(N2CC(C4=CC=CC=C4)O)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05690032 typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative, followed by the introduction of the hydroxy-phenylethyl group through a nucleophilic substitution reaction. The final step often involves the addition of the methylpiperazinyl group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to control temperature, pressure, and reaction time precisely. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

MFCD05690032 undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can be reduced to modify the purine ring or the attached groups.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction can lead to various reduced forms of the purine ring.

Scientific Research Applications

MFCD05690032 has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activity.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD05690032 involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-phenylethyl group may facilitate binding to active sites, while the methylpiperazinyl group can enhance the compound’s stability and solubility. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison leverages structurally and functionally analogous compounds from the evidence to illustrate a framework for evaluating MFCD05690032:

Table 1: Structural and Functional Comparison

Structural Similarities

- CAS 53052-06-5 (): Shares a heterocyclic backbone (thiophene), which is common in medicinal chemistry for its electronic properties and metabolic stability. This compound may exhibit similar aromatic stabilization if it contains a sulfur heterocycle .

- CAS 1761-61-1 (): Bromine substitution enhances electrophilic reactivity, a feature critical in halogen bonding for drug design. If this compound includes halogens, it may share comparable reactivity profiles .

Functional Similarities

- CAS 1533-03-5 (): The trifluoromethyl group improves lipophilicity and bioavailability, a trait advantageous in CNS-targeting drugs. This compound could mimic this if fluorinated substituents are present .

- Similar pharmacokinetic behavior might be anticipated for this compound .

Physicochemical Properties

- Lipophilicity : CAS 1533-03-5 has a log P of 2.91 (), favoring membrane permeability. This compound’s log P would determine its ADME (Absorption, Distribution, Metabolism, Excretion) profile .

- Thermal Stability : CAS 1761-61-1’s synthesis under reflux () implies moderate thermal resilience, a trait critical for industrial scalability .

Research Findings and Data Gaps

While direct studies on this compound are absent in the evidence, key inferences arise from analogous compounds:

- Synthetic Efficiency : High-yield routes (e.g., 98% for CAS 1761-61-1 using A-FGO catalysts) suggest that green chemistry approaches could optimize this compound’s production .

- Bioactivity : Thiophene derivatives (CAS 53052-06-5) show CYP inhibition, highlighting a need for toxicity screening if this compound shares this backbone .

Table 2: Pharmacological Parameters (Hypothetical for this compound)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.